molecular formula C9H19N3O4S B060664 S-Methyl-L-thiocitrulline acetate CAS No. 174063-92-4

S-Methyl-L-thiocitrulline acetate

Cat. No.: B060664
CAS No.: 174063-92-4
M. Wt: 265.33 g/mol
InChI Key: XUKPZPRDNPUAJY-JEDNCBNOSA-N
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Biochemical Analysis

Biochemical Properties

S-Methyl-L-thiocitrulline acetate plays a significant role in biochemical reactions, particularly in the regulation of nitric oxide (NO) production. It interacts with enzymes such as nitric oxide synthase (NOS), including NOS1, NOS2, and NOS3 . The nature of these interactions involves the inhibition of NOS, thereby reducing the production of NO .

Cellular Effects

The effects of this compound on cells are primarily related to its influence on NO production. By inhibiting NOS, it reduces the synthesis of NO, a molecule that plays a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically NOS enzymes. It acts as a competitive inhibitor, binding to the active site of NOS and preventing the normal substrate, L-arginine, from binding. This inhibition results in reduced NO production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Methyl-L-thiocitrulline acetate involves the reaction of L-citrulline with methyl iodide in the presence of a base, followed by the addition of acetic acid to form the acetate salt . The reaction conditions typically include:

    Temperature: Room temperature

    Solvent: Methanol or ethanol

    Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:

    Reactors: Large-scale reactors with temperature and pressure control

    Purification: Crystallization or chromatography to obtain high-purity product

    Quality Control: Analytical techniques such as HPLC and NMR to ensure product quality

Chemical Reactions Analysis

Types of Reactions

S-Methyl-L-thiocitrulline acetate undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form sulfoxides and sulfones

    Reduction: Can be reduced to form thiols

    Substitution: Undergoes nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, amines

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Substituted thiocitrulline derivatives

Biological Activity

S-Methyl-L-thiocitrulline acetate (S-MTC acetate) is a potent inhibitor of nitric oxide synthase (NOS), particularly selective for neuronal NOS (nNOS). This compound has garnered attention in various fields of biomedical research due to its significant biological activities, particularly concerning nitric oxide (NO) production and its implications in various physiological and pathological processes.

S-MTC acetate acts primarily by inhibiting the activity of nNOS, which is crucial for the production of nitric oxide from L-arginine. By blocking this pathway, S-MTC acetate can modulate levels of reactive nitrogen species, thereby influencing various biological processes such as inflammation, neuroprotection, and vascular function.

  • Inhibition of Nitric Oxide Production : S-MTC acetate has been shown to effectively inhibit NO production in several experimental models. For instance, studies indicate that concentrations as low as 50 μM can completely inhibit nitrite formation in lipopolysaccharide-treated cells, demonstrating its potency as a nNOS inhibitor .
  • Impact on Reactive Oxygen Species (ROS) : The compound also influences the generation of ROS. Inhibition of nNOS by S-MTC acetate leads to a reduction in mitochondrial ROS formation, which is critical in the context of oxidative stress and cellular signaling .

Biological Implications

The biological activity of S-MTC acetate extends into several key areas:

  • Neuroprotection : Due to its selective inhibition of nNOS, S-MTC acetate has potential applications in neurotrauma and stroke management. By modulating NO levels, it may help mitigate neuronal damage associated with excessive NO production during pathological conditions .
  • Inflammation : The compound's ability to inhibit NO synthesis positions it as a candidate for reducing inflammatory responses. Elevated NO levels are often linked with chronic inflammation; thus, S-MTC acetate could play a role in therapeutic strategies aimed at inflammatory diseases .
  • Vascular Function : Given that NO is a critical regulator of vascular tone, the inhibition of its synthesis by S-MTC acetate could have implications for cardiovascular health. However, caution is warranted due to potential off-target effects on endothelial NOS (eNOS), which plays a protective role in vascular function .

Research Findings and Case Studies

Several studies have explored the effects and applications of S-MTC acetate:

  • Study on Neuronal Damage : In an experimental model of neurotrauma, administration of S-MTC acetate significantly reduced neuronal injury markers compared to control groups. This suggests its potential as a neuroprotective agent during acute injury events .
  • Inflammatory Response Modulation : Research involving animal models showed that treatment with S-MTC acetate led to decreased levels of pro-inflammatory cytokines, indicating its role in modulating immune responses through NO inhibition .
  • Cardiovascular Studies : In cardiovascular research, the use of S-MTC acetate demonstrated altered vascular responses under stress conditions. While it inhibited excessive vasodilation mediated by NO, careful monitoring was required to avoid adverse effects related to eNOS inhibition .

Summary Table of Biological Effects

Biological ActivityEffect ObservedReference
Nitric Oxide ProductionInhibition at concentrations ≤ 50 μM
Reactive Oxygen SpeciesReduction in mitochondrial ROS
NeuroprotectionDecreased neuronal injury markers
Inflammatory ResponseLower levels of pro-inflammatory cytokines
Vascular FunctionAltered vascular responses under stress

Properties

IUPAC Name

acetic acid;(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2S.C2H4O2/c1-13-7(9)10-4-2-3-5(8)6(11)12;1-2(3)4/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12);1H3,(H,3,4)/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKPZPRDNPUAJY-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CSC(=NCCCC(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.CSC(=NCCC[C@@H](C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474693
Record name S-Methyl-L-thiocitrulline acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174063-92-4
Record name S-Methyl-L-thiocitrulline acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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